Cas no 1234569-05-1 (4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol)

4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-hydroxy-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole
- 4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol
- 4-pyrrolidin-1-yl-1,2,5-thiadiazol-3-one
-
- Inchi: 1S/C6H9N3OS/c10-6-5(7-11-8-6)9-3-1-2-4-9/h1-4H2,(H,8,10)
- InChI Key: WVBLCNYEWKGTEN-UHFFFAOYSA-N
- SMILES: S1NC(C(=N1)N1CCCC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 210
- XLogP3: 0.4
- Topological Polar Surface Area: 70
4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2167-4789-5g |
4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol |
1234569-05-1 | 95%+ | 5g |
$1431.0 | 2023-09-06 | |
Life Chemicals | F2167-4789-10g |
4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol |
1234569-05-1 | 95%+ | 10g |
$2003.0 | 2023-09-06 | |
TRC | P246736-1g |
4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol |
1234569-05-1 | 1g |
$ 680.00 | 2022-06-03 | ||
Life Chemicals | F2167-4789-0.5g |
4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol |
1234569-05-1 | 95%+ | 0.5g |
$453.0 | 2023-09-06 | |
TRC | P246736-100mg |
4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol |
1234569-05-1 | 100mg |
$ 115.00 | 2022-06-03 | ||
Life Chemicals | F2167-4789-1g |
4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol |
1234569-05-1 | 95%+ | 1g |
$477.0 | 2023-09-06 | |
Life Chemicals | F2167-4789-2.5g |
4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol |
1234569-05-1 | 95%+ | 2.5g |
$954.0 | 2023-09-06 | |
Life Chemicals | F2167-4789-0.25g |
4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol |
1234569-05-1 | 95%+ | 0.25g |
$430.0 | 2023-09-06 | |
TRC | P246736-500mg |
4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol |
1234569-05-1 | 500mg |
$ 455.00 | 2022-06-03 |
4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol Related Literature
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
Additional information on 4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol
Compound CAS No 1234569-05-1: A Comprehensive Overview of 4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol
The compound with CAS No 1234569-05-1, commonly referred to as 4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiadiazoles, which are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen atoms. The presence of the pyrrolidine group further enhances its structural complexity and functional versatility.
Recent studies have highlighted the potential of 4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol as a promising candidate in drug discovery. Its unique structure allows for diverse interactions with biological systems, making it a valuable tool in exploring new therapeutic avenues. Researchers have particularly focused on its ability to act as a modulator of cellular signaling pathways, which could have implications in treating conditions such as inflammation, neurodegenerative diseases, and cancer.
The synthesis of CAS No 1234569-05-1 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. One notable approach reported in recent literature involves the use of microwave-assisted synthesis to enhance reaction efficiency and yield. This method not only reduces reaction time but also minimizes the formation of by-products, making it an eco-friendly alternative to conventional synthesis routes.
In terms of applications, 4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol has shown potential in the development of antioxidant agents. Its ability to scavenge free radicals has been validated through extensive in vitro and in vivo experiments. These findings suggest that the compound could be utilized in creating novel antioxidant therapies for conditions associated with oxidative stress, such as cardiovascular diseases and age-related disorders.
Another area where this compound has demonstrated promise is in the field of neuroprotection. Studies conducted on animal models have shown that CAS No 1234569-05-1 can effectively mitigate neuronal damage caused by oxidative stress and inflammation. This property makes it a strong candidate for the development of neuroprotective drugs aimed at treating stroke, Alzheimer's disease, and other neurodegenerative conditions.
Furthermore, recent advancements in computational chemistry have enabled researchers to predict the bioavailability and pharmacokinetics of 4-(pyrrolidin-1-yli)-thiadiazole derivatives with greater accuracy. These computational models have provided valuable insights into how structural modifications can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Such knowledge is crucial for optimizing drug delivery systems and enhancing therapeutic efficacy.
In conclusion, CAS No 1234569
1234569-05-1 (4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol) Related Products
- 2171851-38-8(4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}formamido)-3-methoxybutanoic acid)
- 1645440-11-4(2,4-Dichloro-N-[2-[(cyanomethyl)propylamino]-2-oxoethyl]benzamide)
- 872206-59-2(3-(4-ethylbenzenesulfonyl)-6-methoxy-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one)
- 1281169-69-4(N-benzyl-N-(cyanomethyl)-3-(4-sulfamoyl-1H-pyrazol-1-yl)propanamide)
- 2228156-76-9(3-(2-fluoro-6-methoxy-4-methylphenyl)-2-methylpropanoic acid)
- 2034496-93-8(methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate)
- 1187386-18-0(N-Methyl 5-chloro-2-methylaniline Hydrochloride)
- 919031-68-8(8-(2-chloroethyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1260768-57-7(3-2-(propan-2-yloxy)phenylpyrrolidine)
- 155960-91-1(Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate)



